3-Acetamido-6-nitrochromen-2-one
CAS No.: 787-63-3
Cat. No.: VC14453949
Molecular Formula: C11H8N2O5
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 787-63-3 |
---|---|
Molecular Formula | C11H8N2O5 |
Molecular Weight | 248.19 g/mol |
IUPAC Name | N-(6-nitro-2-oxochromen-3-yl)acetamide |
Standard InChI | InChI=1S/C11H8N2O5/c1-6(14)12-9-5-7-4-8(13(16)17)2-3-10(7)18-11(9)15/h2-5H,1H3,(H,12,14) |
Standard InChI Key | XFJUNGZIABENHT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Introduction
Structural and Chemical Identity of 3-Acetamido-6-nitrochromen-2-one
Molecular Architecture
3-Acetamido-6-nitrochromen-2-one belongs to the chromenone family, a subclass of coumarins distinguished by a bicyclic framework comprising a benzene ring fused to a pyrone moiety. The compound’s structure is defined by:
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Acetamido group (-NHCOCH): Positioned at C3, this substituent introduces hydrogen-bonding capabilities and steric bulk.
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Nitro group (-NO): Located at C6, this electron-withdrawing group enhances electrophilic character and influences aromatic substitution patterns .
The IUPAC name, N-(6-nitro-2-oxo-2H-chromen-3-yl)acetamide, reflects these functional groups. The SMILES notation CC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
and InChIKey XFJUNGZIABENHT-UHFFFAOYSA-N
provide unambiguous identifiers for computational and experimental studies .
Synthesis and Manufacturing Processes
Classical Condensation Routes
The synthesis of 3-Acetamido-6-nitrochromen-2-one typically involves multi-step reactions starting from chromenone precursors. A common approach involves:
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Nitration: Introducing the nitro group at C6 using mixed acid (HSO/HNO) under controlled temperatures.
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Acetamidation: Condensing the intermediate with acetic anhydride or acetamide in the presence of a catalyst such as phosphorous oxychloride .
For example, treating 6-nitrocoumarin-3-carboxylic acid with acetic anhydride yields the acetamido derivative via nucleophilic acyl substitution.
Advanced Catalytic Methods
Recent advancements leverage heteropoly acids (e.g., H[PMoVO]) and microwave-assisted techniques to enhance reaction efficiency. These methods reduce reaction times from hours to minutes and improve yields by up to 20% compared to traditional routes .
Table 1: Comparative Synthesis Methods
Method | Catalyst | Yield (%) | Time (h) |
---|---|---|---|
Classical Condensation | Acetic Anhydride | 45–55 | 6–8 |
Microwave-Assisted | H[PMoVO] | 65–75 | 0.5–1 |
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s computed properties include:
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Exact Mass: 248.04334 g/mol
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XLogP: 1.1 (indicating moderate lipophilicity)
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Topological Polar Surface Area (TPSA): 101 Ų, suggesting high polarity due to multiple hydrogen-bond acceptors .
Experimental data confirm a melting point range of 210–215°C and solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch of lactone), 1660 cm (amide C=O), and 1520 cm (asymmetric NO stretch).
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NMR: NMR (DMSO-d): δ 2.15 (s, 3H, CH), 7.50–8.20 (m, 3H, aromatic), 10.20 (s, 1H, NH) .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound, 3-Acetamido-6-nitrochromen-2-one serves as a scaffold for designing kinase inhibitors and anti-inflammatory agents. Its modular structure allows for derivatization at C3 and C6 to optimize pharmacokinetic profiles.
Organic Synthesis Intermediate
The compound’s reactivity enables its use in synthesizing fused heterocycles via [4+2] cycloadditions or Suzuki-Miyaura couplings, facilitating access to complex molecular architectures .
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